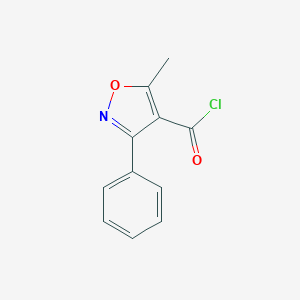

5-Methyl-3-phenylisoxazole-4-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-9(11(12)14)10(13-15-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEVQMXCHCDPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057663 | |

| Record name | 3-Phenyl-5-methylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16883-16-2 | |

| Record name | 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16883-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-5-methylisoxazole-4-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016883162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isoxazolecarbonyl chloride, 5-methyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenyl-5-methylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3-phenylisoxazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-3-PHENYL-4-ISOXAZOLYLCARBONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97OT2T1W6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical properties of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride?

An In-depth Technical Guide on the Physical Properties of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and application. This guide provides a detailed overview of the known physical and chemical properties of this compound (CAS No: 16883-16-2), a key building block in the synthesis of various pharmaceuticals, notably oxacillin sodium.[1][2]

Core Physicochemical Data

This compound is a reactive acyl chloride featuring a substituted isoxazole ring.[3] Its utility as a synthesis intermediate stems from the high reactivity of the carbonyl chloride group, which allows for the facile creation of amides, esters, and other derivatives.[3][4] The compound typically appears as a white to light yellow solid, sometimes in powdered or lump form.[4][5] It is also noted to be sensitive to moisture.[1]

Summary of Physical Properties

The following table summarizes the key quantitative physical and chemical data available for this compound. Data is compiled from various chemical suppliers and databases. It is important to note the variance in some reported values, which may be attributable to different measurement conditions or sample purity.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 16883-16-2 | [1][4] |

| Molecular Formula | C₁₁H₈ClNO₂ | [1][4] |

| Molecular Weight | 221.64 g/mol | [4][6] |

| EC Number | 240-915-4 | [1][6] |

| Physical State | ||

| Appearance | White to light yellow powder or lump; Pale yellow solid | [4][5][6] |

| Thermal Properties | ||

| Melting Point | 24 - 25 °C | [1][4][6] |

| Boiling Point | 170 °C @ 15 mmHg 115-117 °C @ 3 Torr 371.9 °C @ 760 mmHg | [1][4][7] |

| Flash Point | > 100 °C; 178.7 °C | [1][6][7] |

| Density & Refraction | ||

| Density | 1.278 g/cm³ | [1][6] |

| Refractive Index | 1.562 | [1][7] |

| Solubility | ||

| Water | 701.8 mg/L @ 25 °C | [1][6][7] |

| Organic Solvents | Soluble in Methanol | [1] |

| Other Properties | ||

| Vapor Pressure | 0.007 Pa @ 25 °C 9.97E-06 mmHg @ 25 °C | [1][6][7] |

| logP (Partition Coeff.) | 1.97 | [6] |

| Purity | Typically ≥ 98% (GC) | [4][5][8] |

| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere | [4][8] |

Experimental Protocols

While detailed experimental procedures for the determination of each physical property are not publicly available, the general synthesis protocol provides insight into the production of this compound. This process serves as a fundamental experimental workflow.

General Synthesis Method

The synthesis of this compound is typically achieved through a multi-step process.[2] The workflow begins with the formation of a benzaldoxime, which is subsequently chlorinated. This intermediate is then reacted with ethyl acetoacetate, followed by hydrolysis and a final chlorination step to yield the target compound.[2]

Key Steps:

-

Oxime Formation: Benzaldehyde is reacted with hydroxylamine hydrochloride under alkaline conditions to produce benzoxime.

-

Chlorination of Oxime: The resulting benzoxime is chlorinated, often using chlorine gas, to form benzoxime chloride.

-

Cyclization and Hydrolysis: The benzoxime chloride is reacted with ethyl acetoacetate, leading to the formation of the isoxazole ring structure, followed by hydrolysis.

-

Final Chlorination: The carboxylic acid precursor, 5-methyl-3-phenylisoxazole-4-carboxylic acid, is treated with a chlorinating agent (such as thionyl chloride) to yield the final product, this compound.

Visualized Synthesis Workflow

The logical relationship of the synthesis steps can be visualized as a straightforward workflow.

Caption: Synthesis workflow for this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 16883-16-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 16883-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 16883-16-2 [sigmaaldrich.cn]

Spectroscopic and Synthetic Profile of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

5-Methyl-3-phenylisoxazole-4-carbonyl chloride is a reactive acyl chloride built upon a substituted isoxazole core. Its structure facilitates a variety of chemical transformations, making it a valuable building block in medicinal chemistry and material science.[1]

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Multiplet | 2H | Aromatic protons |

| ~7.4 - 7.6 | Multiplet | 3H | Aromatic protons |

| ~2.8 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carbonyl carbon (-COCl) |

| ~160, ~170 | Isoxazole ring carbons |

| ~128 - 132 | Aromatic carbons |

| ~115 | Isoxazole ring carbon |

| ~14 | Methyl carbon (-CH₃) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 - 1790 | Strong | C=O stretch (acyl chloride) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1570 | Medium | C=N stretch (isoxazole ring) |

| ~1380 | Medium | C-H bend (methyl group) |

| ~700 - 800 | Strong | C-Cl stretch |

Experimental Protocols

The following section details the synthetic procedure for preparing this compound from its corresponding carboxylic acid and the general methods for acquiring NMR and IR spectra.

Synthesis of this compound

The synthesis of this compound is typically achieved by the chlorination of 5-Methyl-3-phenylisoxazole-4-carboxylic acid using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3]

Materials and Equipment:

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Schlenk line or nitrogen/argon atmosphere setup

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 5-Methyl-3-phenylisoxazole-4-carboxylic acid in anhydrous toluene.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the suspension at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The reaction mixture should become a clear solution.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Care should be taken to avoid exposure to the corrosive fumes.

-

The resulting crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable anhydrous solvent (e.g., hexane or a mixture of toluene and hexane).

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: A spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (compared to ¹H NMR) are generally required. Proton decoupling should be employed.

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet. If the sample is a solid, a Nujol mull can also be used.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Typically, the spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

References

Solubility of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-phenylisoxazole-4-carbonyl chloride is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably oxacillin sodium. Its solubility in common organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a summary of the available solubility data for this compound, alongside a detailed, generalized experimental protocol for determining the solubility of such compounds. This document aims to be a valuable resource for researchers and professionals working with this and similar chemical entities.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈ClNO₂ | N/A |

| Molecular Weight | 221.64 g/mol | N/A |

| Melting Point | 24-25 °C | [1] |

| Boiling Point | 165-170 °C at 1.999 kPa | [1] |

| Water Solubility | 701.8 mg/L at 25 °C | [1] |

Solubility Data

The available quantitative and qualitative solubility data for this compound is limited. Table 2 summarizes the currently known solubility information.

| Solvent | Solubility | Temperature | Reference |

| Water | 701.8 mg/L | 25 °C | [1] |

| Methanol | Soluble | Not Specified | N/A |

Given the polar nature of the isoxazole ring and the reactive carbonyl chloride group, it is anticipated that the compound will exhibit solubility in a range of polar aprotic and protic organic solvents. However, experimental verification is essential.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the isothermal equilibrium technique.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (chemically resistant, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Weigh the residue to determine the mass of the dissolved solute.

-

Calculate the solubility in g/100mL or other appropriate units.

-

-

Chromatographic Analysis (preferred method):

-

Dilute the filtered supernatant with a known volume of the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

4.3. Data Analysis

From the concentration determined by the analytical method, the solubility can be expressed in various units, such as:

-

grams per 100 mL of solvent (g/100mL)

-

moles per liter of solvent (mol/L)

-

milligrams per milliliter of solvent (mg/mL)

Visualized Experimental Workflow

The logical flow of the experimental protocol for solubility determination is illustrated in the following diagram.

Caption: Workflow for experimental solubility determination.

Conclusion

Understanding the solubility of this compound is crucial for its effective use in synthetic and pharmaceutical applications. While comprehensive quantitative data remains scarce in the public domain, the information provided in this guide serves as a foundational resource. The detailed experimental protocol offers a robust methodology for researchers to determine the solubility of this compound in various organic solvents, thereby facilitating process development and optimization. It is recommended that solubility studies be conducted for each specific solvent system and temperature relevant to the intended application.

References

A Technical Guide to the Biological Activities of 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of derivatives synthesized from 5-methyl-3-phenylisoxazole-4-carbonyl chloride. This core structure has been identified as a versatile scaffold in medicinal chemistry, leading to the development of novel compounds with a range of therapeutic potentials, including anticancer, antimicrobial, and enzyme inhibitory activities. This document collates quantitative biological data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Core Chemical Structure

The foundational molecule, this compound, serves as a highly reactive intermediate for the synthesis of a variety of derivatives. The presence of the carbonyl chloride group facilitates nucleophilic substitution reactions, allowing for the facile creation of amides, esters, and other analogues. This versatility has been exploited to generate libraries of compounds for biological screening.

Anticancer Activity

Derivatives of this compound, particularly the carboxamides, have demonstrated significant in vitro cytotoxic activity against a panel of human cancer cell lines. The primary mechanism of action for some of these compounds is believed to be the induction of apoptosis.

Quantitative Anticancer Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various N-substituted 5-methyl-3-phenylisoxazole-4-carboxamide derivatives against several cancer cell lines.

Table 1: In Vitro Anticancer Activity of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives (Series A) [1]

| Compound | Substituent (R) | B16-F1 (µM) | Colo205 (µM) | HepG2 (µM) | HeLa (µM) |

| 2a | 4-OCH3-phenyl | 7.55 | 9.179 | 7.55 | 40.85 |

| 2b | 3-CF3-phenyl | 12.53 | - | - | - |

| 2c | 4-(2-OCH3-phenoxy)-phenyl | 34.11 | - | - | - |

| 2d | 4-SCH3-phenyl | 42.93 | - | - | - |

| 2e | 4-OCF3-phenyl | 0.079 | - | - | - |

| Doxorubicin | - | 0.056 | - | - | - |

Table 2: In Vitro Anticancer Activity of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives (Series B) [2]

| Compound | Substituent (R) | Hep3B (µM) | HepG2 (µM) | HeLa (µM) | MCF-7 (µM) | Hek293T (Normal) (µM) |

| 2a | 4-OCH3-phenyl | 8.02 | - | 0.91 | - | - |

| 2d | 3,4,5-(OCH3)3-phenyl | 5.96 | - | - | 12.66 | 112.78 |

| Doxorubicin | - | 2.23 | - | - | - | 0.581 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[1]

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10^3 cells/well in a suitable growth medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Synthesis Workflow for Anticancer Carboxamide Derivatives

The general synthetic route to the N-substituted 5-methyl-3-phenylisoxazole-4-carboxamides involves the coupling of 5-methyl-3-phenylisoxazole-4-carboxylic acid with a substituted aniline in the presence of a coupling agent. The carboxylic acid itself is typically synthesized from ethyl acetoacetate and benzaldehyde oxime. This compound can be used as a more reactive intermediate in place of the carboxylic acid.

Antimicrobial Activity

Certain derivatives of 5-methyl-3-phenylisoxazole have been investigated for their antimicrobial properties. While specific data for derivatives of the 4-carbonyl chloride are less common in the searched literature, related isoxazole carboxamides have shown activity against various bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 5-methylisoxazole-3-carboxamide derivatives against Mycobacterium tuberculosis and other bacteria. Note the different substitution pattern on the isoxazole ring.

Table 3: Antimicrobial Activity of 5-Methylisoxazole-3-carboxamide Derivatives [3]

| Compound | Substituent (R) | M. tuberculosis H37Rv (MIC, µM) | B. subtilis (MIC, µM) | E. coli (MIC, µM) |

| 9 | 4-Cl-phenyl | 6.25 | 6.25 | >100 |

| 10 | 2,4-di-Cl-phenyl | 3.125 | 25 | 50 |

| 13 | 4-F-phenyl | 6.25 | 6.25 | 100 |

| 14 | 2,4-di-F-phenyl | 3.125 | 50 | 100 |

| 15 | 4-NO2-phenyl | 50 | 12.5 | 100 |

| 17 | 4-OH-phenyl | 25 | 12.5 | 25 |

| 19 | 2-Cl-4-NO2-phenyl | 100 | 6.25 | 12.5 |

| 20 | 4-CH3-phenyl | >100 | 6.25 | 50 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)[3]

The Minimum Inhibitory Concentration (MIC) of the compounds is determined using the broth microdilution method.

-

Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 1.5 x 10^8 CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibitory Activity

Derivatives of 5-methylisoxazole-4-carboxamide have also been explored as inhibitors of specific enzymes, such as protein kinases, which are crucial targets in cancer therapy.

Quantitative Enzyme Inhibitory Data

The following table shows the inhibitory activity of a 5-methylisoxazole-4-carboxamide analogue against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).

Table 4: Inhibitory Activity of a 5-Methylisoxazole-4-carboxamide Analogue against FLT3 [4]

| Compound | Target Enzyme | IC50 (nM) |

| 7d | FLT3 | 106 |

| 7d | FLT3-ITD | 301 |

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against a specific kinase is often determined using a variety of assay formats, such as radiometric assays, fluorescence-based assays, or luminescence-based assays. A general workflow is as follows:

-

Reagents: The assay typically includes the purified kinase, a specific substrate (peptide or protein), ATP, and the test compound.

-

Reaction: The kinase, substrate, and test compound are incubated together in a suitable buffer. The reaction is initiated by the addition of ATP.

-

Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. The method of quantification depends on the assay format (e.g., measuring radioactivity, fluorescence, or luminescence).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Kinase Inhibition Signaling Pathway

Many kinase inhibitors function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates. This interruption of the signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

References

- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Moisture Sensitivity and Stability of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-phenylisoxazole-4-carbonyl chloride is a crucial intermediate in the synthesis of various pharmaceuticals, most notably oxacillin and related semi-synthetic penicillins.[1][2][3][4] Its high reactivity, conferred by the acyl chloride functional group, is essential for its role in amide bond formation.[2] However, this reactivity also renders the compound highly susceptible to hydrolysis upon exposure to moisture, posing significant challenges for its handling, storage, and use in manufacturing processes. This technical guide provides an in-depth analysis of the moisture sensitivity and stability of this compound, offering detailed experimental protocols for its stability assessment and recommendations for its proper management.

Introduction

The chemical integrity of starting materials and intermediates is paramount in drug development and manufacturing. This compound (CAS No. 16883-16-2) is a key building block in organic synthesis.[2][3] Its molecular structure, featuring a reactive acyl chloride group attached to a stable isoxazole ring, allows for efficient introduction of the 5-methyl-3-phenylisoxazole-4-carboxamide moiety into target molecules. The primary degradation pathway for this compound is hydrolysis, which leads to the formation of 5-methyl-3-phenylisoxazole-4-carboxylic acid and hydrochloric acid. This degradation not only consumes the reactive intermediate but can also introduce impurities into the reaction stream, potentially impacting the yield and purity of the final active pharmaceutical ingredient (API). Understanding and controlling the moisture sensitivity of this compound is therefore a critical aspect of process chemistry and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is explicitly noted as being "Moisture Sensitive".[1]

| Property | Value |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| Appearance | White to light yellow powder or lump |

| Melting Point | 24-25 °C |

| Boiling Point | >165 - <170 °C at 1.999 kPa |

| Water Solubility | 701.8 mg/L at 25 °C |

| Storage Conditions | Inert atmosphere, 2-8°C |

Data sourced from multiple chemical suppliers and safety data sheets.[1][3][5]

Moisture Sensitivity and Degradation Pathway

The primary mechanism of degradation for this compound is hydrolysis. The electrophilic carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack by water. This reaction is typically rapid and results in the formation of the corresponding carboxylic acid and hydrochloric acid.

Caption: Hydrolysis degradation pathway of the title compound.

Due to this inherent reactivity, stringent control of environmental moisture is necessary during storage and handling to maintain the purity and reactivity of the material.

Recommended Experimental Protocols for Stability Assessment

Forced Degradation Study (Hydrolysis)

This protocol aims to intentionally degrade the compound to identify degradation products and to develop an analytical method capable of separating the parent compound from its degradants.

Methodology:

-

Sample Preparation: In a controlled inert atmosphere (e.g., a glovebox), accurately weigh samples of this compound.

-

Stress Conditions: Expose the samples to various hydrolytic stress conditions. This can include:

-

High Humidity: Store samples in stability chambers at controlled temperature and relative humidity (e.g., 25°C/75% RH, 40°C/75% RH) for defined time points (e.g., 0, 24, 48, 72 hours).[11]

-

Aqueous Solutions: Prepare solutions or suspensions of the compound in water or buffered solutions at various pH levels (e.g., acidic, neutral, basic) and monitor over time.

-

-

Sample Analysis: At each time point, quench the degradation process (if necessary) and analyze the samples using a suitable analytical method (see Section 4.3) to quantify the remaining parent compound and the formed 5-methyl-3-phenylisoxazole-4-carboxylic acid.

Water Content Determination by Karl Fischer Titration

Determining the water content of the material is crucial for quality control.

Methodology:

-

Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator. The titration cell must be thoroughly dried and maintained under a dry atmosphere.

-

Reagent Selection: Use specialized Karl Fischer reagents suitable for reactive compounds. Anhydrous methanol or a mixture of methanol and chloroform can be used as the solvent.

-

Sample Handling: All manipulations must be performed in a dry, inert atmosphere. Use a gas-tight syringe to transfer a precisely weighed amount of the sample into the titration vessel to prevent exposure to ambient moisture.

-

Titration: Perform the titration according to the instrument's standard operating procedure to determine the water content.

Stability-Indicating Analytical Method: HPLC with Derivatization

Direct analysis of acyl chlorides by reversed-phase HPLC is challenging due to their rapid hydrolysis in aqueous mobile phases. A common and effective strategy is to derivatize the acyl chloride to a more stable compound prior to analysis.[12][13][14]

Methodology:

-

Derivatization: React the sample (containing this compound) with an anhydrous nucleophile such as methanol or a suitable amine (e.g., 2-nitrophenylhydrazine) to form a stable ester or amide derivative.[13] This reaction should be rapid and quantitative. The primary hydrolysis product, the carboxylic acid, will not react under these conditions, allowing for its separation and quantification.

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water/buffer.

-

Detection: UV detection at a wavelength where the derivative and the carboxylic acid have adequate absorbance.

-

Quantification: Use external standards of the derivatized compound and the carboxylic acid to create calibration curves for accurate quantification.

-

Caption: General workflow for stability testing of the title compound.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Example Data Table for Stability Study under High Humidity

| Time (hours) | Condition | % Remaining this compound | % 5-Methyl-3-phenylisoxazole-4-carboxylic acid formed |

| 0 | 40°C / 75% RH | 99.8 | < 0.1 |

| 24 | 40°C / 75% RH | Data | Data |

| 48 | 40°C / 75% RH | Data | Data |

| 72 | 40°C / 75% RH | Data | Data |

Table 3: Example Data Table for Hydrolytic Stability in Aqueous Solution

| Time (minutes) | pH | % Remaining this compound | % 5-Methyl-3-phenylisoxazole-4-carboxylic acid formed |

| 0 | 7.0 | 99.5 | < 0.1 |

| 10 | 7.0 | Data | Data |

| 30 | 7.0 | Data | Data |

| 60 | 7.0 | Data | Data |

Application in Synthesis: Oxacillin Formation

The primary utility of this compound is in the acylation of 6-aminopenicillanic acid (6-APA) to form oxacillin. This reaction highlights the importance of using a high-purity, non-hydrolyzed starting material to ensure high yields and purity of the final API.

Caption: Synthesis of Oxacillin from the title compound and 6-APA.

Handling and Storage Recommendations

Given its high moisture sensitivity, the following handling and storage procedures are mandatory to preserve the quality of this compound:

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).

-

Handling: All manipulations, including weighing and transferring, should be conducted in a glovebox or a glove bag with a controlled low-humidity environment.

-

Equipment: Use dry glassware and equipment. Avoid contact with water, alcohols, and other nucleophilic solvents.

-

Disposal: React any residual material with a suitable quenching agent (e.g., a solution of sodium bicarbonate) before disposal, in accordance with local regulations.

Conclusion

This compound is a highly valuable yet challenging chemical intermediate due to its pronounced moisture sensitivity. Its stability is critically dependent on the exclusion of water from its environment. This guide has outlined the fundamental degradation pathway and provided a framework of experimental protocols for quantifying its stability. By implementing these forced degradation studies, stability-indicating analytical methods, and stringent handling procedures, researchers and drug development professionals can ensure the integrity of this key intermediate, leading to more robust and reproducible synthetic outcomes.

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 16883-16-2 [chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. biomedres.us [biomedres.us]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajrconline.org [ajrconline.org]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. memmert.com [memmert.com]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

IUPAC nomenclature and structure of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride, a key intermediate in pharmaceutical synthesis. The document covers its chemical identity, physical and chemical properties, detailed synthesis protocols, and its primary application in the production of semi-synthetic penicillins.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring an isoxazole ring substituted with methyl, phenyl, and carbonyl chloride groups. Its structure and nomenclature are fundamental to its reactivity and application in organic synthesis.

IUPAC Name: this compound[1]

Synonyms: PMIC Chloride[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and reaction setup.

| Property | Value | Reference |

| Molecular Formula | C11H8ClNO2 | [3][4] |

| Molecular Weight | 221.64 g/mol | [3][4] |

| CAS Number | 16883-16-2 | [3][4] |

| Appearance | White to light yellow powder or lump | [5] |

| Melting Point | 24-25 °C | [2][3] |

| Boiling Point | 170 °C at 15 mmHg | [5] |

| Density | 1.278 g/cm³ | [3] |

| Solubility | Soluble in Methanol. Water solubility: 701.8 mg/L at 25°C. | [3] |

| Purity | Typically ≥98% (GC) | [5] |

| Storage | Store at 2-8 °C under an inert atmosphere. Moisture sensitive. | [1][5] |

Experimental Protocols

This section details the common synthetic routes for the preparation of this compound.

Synthesis from 5-Methyl-3-phenylisoxazole-4-carboxylic acid

This is a widely used laboratory and industrial method for the preparation of the title compound.

Reaction Scheme:

Caption: Synthesis of this compound.

Protocol 1: Using Thionyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Methyl-3-phenylisoxazole-4-carboxylic acid in anhydrous toluene.

-

Reagent Addition: Add thionyl chloride (SOCl₂) dropwise to the suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a liquid that may solidify on standing.

Protocol 2: Using Bis(trichloromethyl) carbonate (Triphosgene)

-

Reaction Setup: In a four-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, dissolve 3-phenyl-5-methyl-4-isoxazole formic acid in chlorobenzene.

-

Reagent Addition: Add N,N-dimethylformamide (DMF) as a catalyst, followed by the dropwise addition of a solution of bis(trichloromethyl)carbonate in chlorobenzene at room temperature over 30 minutes.

-

Reaction Conditions: Heat the mixture to 130°C and maintain at a steady reflux for 3 hours.

-

Work-up and Purification: After the reaction is complete, recover the chlorobenzene by distillation under reduced pressure. The final product is then collected by vacuum distillation at 153-155°C at 0.667 KPa. A high purity of >99.5% can be achieved with this method.

Multi-step Synthesis from Benzaldehyde

A lengthier, but also common, industrial synthesis route starts from more basic precursors.

Workflow:

Caption: Multi-step synthesis workflow.

A detailed experimental protocol for this multi-step synthesis involves several stages of reaction and purification, which are generally considered proprietary industrial processes. A general outline is as follows: Benzaldehyde is reacted with hydroxylamine hydrochloride to form benzaldoxime.[6] This is followed by chlorination to yield benzohydroxamoyl chloride.[6] The subsequent reaction with ethyl acetoacetate, cyclization, hydrolysis, and a final chlorination step yields the desired product.[6]

Application in Pharmaceutical Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of oxacillin and related semi-synthetic penicillins.[6] Its reactive carbonyl chloride group readily undergoes acylation with 6-aminopenicillanic acid (6-APA).

Reaction Scheme:

Caption: Synthesis of Oxacillin.

Experimental Protocol for Oxacillin Synthesis:

-

Preparation of 6-APA solution: Dissolve 6-aminopenicillanic acid (6-APA) in an aqueous solution of sodium bicarbonate or a suitable base to form the corresponding salt solution.

-

Acylation Reaction: Cool the 6-APA solution to 0-5°C. Slowly add a solution of this compound in a suitable organic solvent (e.g., acetone or dichloromethane) to the cooled 6-APA solution while maintaining the pH between 7.0 and 8.0 with the addition of a base.

-

Reaction Monitoring: Stir the reaction mixture at low temperature until the reaction is complete, as indicated by TLC or HPLC.

-

Isolation and Purification: Once the reaction is complete, the oxacillin can be precipitated by adjusting the pH of the solution. The crude product is then filtered, washed, and can be further purified by recrystallization.

Spectroscopic Data

As a reference, the spectroscopic data for the precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid , has been reported in the literature. This can be useful for comparative purposes after the synthesis of the carbonyl chloride.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

The 5-Methyl-3-Phenylisoxazole Scaffold: A Versatile Core in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The 5-methyl-3-phenylisoxazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features, including a stable aromatic system, hydrogen bond accepting capabilities, and the spatial arrangement of its substituents, make it an attractive framework for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the potential applications of this scaffold, summarizing key quantitative data, detailing experimental protocols for synthesis and biological evaluation, and visualizing relevant signaling pathways to facilitate further research and development in this promising area.

Diverse Biological Activities of 5-Methyl-3-Phenylisoxazole Derivatives

Compounds incorporating the 5-methyl-3-phenylisoxazole moiety have demonstrated a broad spectrum of pharmacological activities. These include potent anticancer, anti-inflammatory, antibacterial, and antifungal properties. The versatility of this scaffold allows for chemical modifications that can fine-tune its biological profile, leading to the development of selective and potent inhibitors of various molecular targets.

Anticancer Applications

The 5-methyl-3-phenylisoxazole scaffold has emerged as a promising platform for the development of novel anticancer agents. Derivatives have shown significant cytotoxic activity against a range of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of 5-Methyl-3-Phenylisoxazole Derivatives

| Compound ID | Cancer Cell Line | Biological Target | IC50 (µM) | Reference |

| Cpd 1 | A549 (Lung Carcinoma) | - | 5.988 ± 0.12 | [1] |

| Cpd 2 | MCF-7 (Breast Cancer) | - | 43.4 | [1] |

| Cpd 3 | MDA-MB-231 (Breast Cancer) | - | 35.9 | [1] |

| 7d | MV4-11 (AML) | FLT3 | 0.106 | |

| 7d | MOLM-13 (AML) | FLT3-ITD | 0.301 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. AML: Acute Myeloid Leukemia; FLT3: FMS-like tyrosine kinase 3; ITD: Internal Tandem Duplication.

One of the key mechanisms of action for anticancer 5-methyl-3-phenylisoxazole derivatives is the inhibition of protein kinases, such as FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to uncontrolled cell growth.[2][3][4] Small molecule inhibitors targeting FLT3 have shown promise in treating this disease.[5][6]

Furthermore, some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[7] This is a critical mechanism for eliminating malignant cells and is a hallmark of effective cancer therapies.

Anti-inflammatory Properties

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. The 5-methyl-3-phenylisoxazole scaffold has been explored for its potential to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[8]

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound ID | Enzyme Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| C3 | COX-2 | 0.93 ± 0.01 | 24.26 | [8] |

| C5 | COX-2 | 0.85 ± 0.04 | 41.82 | [8] |

| C6 | COX-2 | 0.55 ± 0.03 | 61.73 | [8] |

COX: Cyclooxygenase. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. A higher selectivity index indicates a preference for inhibiting COX-2, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Derivatives of 5-methyl-3-phenylisoxazole have demonstrated promising activity against a variety of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Isoxazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Cpd 4 | Staphylococcus aureus | - | [9] |

| Cpd 5 | Escherichia coli | - | [9] |

| Cpd 6 | Candida albicans | - | [9] |

| 7b | Escherichia coli ATCC 25922 | 15 | [10] |

| 7b | Pseudomonas aeruginosa | 30 | [10] |

| Cpd 7 | S. aureus (MSSA) | 3.12 ± 0.09 | [1] |

| Cpd 8 | S. aureus (MRSA) | 4.61 ± 0.22 | [1] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

A common precursor for many biologically active derivatives is 5-methyl-3-phenylisoxazole-4-carboxylic acid. A general synthetic procedure is outlined below.[11][12]

Procedure:

-

Step 1: Formation of Ethyl Ethoxymethyleneacetoacetate. React ethyl acetoacetate with triethyl orthoformate and acetic anhydride at a temperature of 75-150°C.

-

Step 2: Cyclization to form Ethyl-5-methylisoxazole-4-carboxylate. Combine the product from Step 1 with sodium acetate and hydroxylamine sulfate at -20°C to 10°C.

-

Step 3: Hydrolysis to 5-methylisoxazole-4-carboxylic acid. React the ethyl ester from Step 2 with a strong acid, such as 60% aqueous H2SO4, and heat to distill off the ethanol byproduct.

-

Step 4: Formation of 5-methylisoxazole-4-carbonyl chloride. React the carboxylic acid from Step 3 with thionyl chloride to yield the acyl chloride, which can be used for subsequent amide coupling reactions.

In Vitro FLT3 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.[13][14][15]

Materials:

-

Recombinant human FLT3 kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase reaction buffer.

-

In a 96-well plate, add the kinase buffer, the diluted test compounds, and the FLT3 enzyme.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This fluorometric assay measures the ability of compounds to inhibit the peroxidase activity of COX enzymes.[16][17][18]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

Test compounds (dissolved in DMSO)

-

Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitors in COX Assay Buffer.

-

In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the diluted test compounds or reference inhibitors to the wells. Include enzyme control (no inhibitor) and background (no enzyme) wells.

-

Incubate the plate for 5 minutes at 25°C.

-

Add the colorimetric substrate solution, followed by arachidonic acid to initiate the reaction.

-

Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

-

Calculate the slope of the linear portion of the reaction curve for each well.

-

Determine the percent inhibition for each compound concentration relative to the enzyme control and calculate the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against a specific microorganism is determined using the broth microdilution method.[10][19][20][21]

Materials:

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Tryptic Soy Broth for bacteria)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism in medium without compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway Visualizations

FLT3 Signaling Pathway in Acute Myeloid Leukemia

Mutations in the FLT3 receptor lead to its constitutive activation, triggering downstream signaling cascades that promote cell proliferation and survival in AML.[2][3][4][6] Small molecule inhibitors targeting the ATP-binding site of the FLT3 kinase can block these aberrant signals.

Caption: FLT3 Signaling Pathway Inhibition.

p53-Mediated Apoptosis Pathway

The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress, such as DNA damage caused by chemotherapeutic agents.[22][23][24] Activation of p53 can lead to the upregulation of pro-apoptotic proteins and the subsequent activation of caspases, the executioners of apoptosis.

Caption: p53-Mediated Apoptosis Pathway.

Conclusion

The 5-methyl-3-phenylisoxazole scaffold represents a highly versatile and promising core for the development of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a focal point for ongoing research in medicinal chemistry. The data and protocols presented in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the discovery of novel drugs based on this important heterocyclic motif. Further exploration of the structure-activity relationships and mechanisms of action of 5-methyl-3-phenylisoxazole derivatives will undoubtedly lead to the identification of new clinical candidates for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The Current State of FLT3 Inhibition in Acute Myeloid Leukemia – Pitfalls and Promises - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scientifictemper.com [scientifictemper.com]

- 10. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]

- 11. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. assaygenie.com [assaygenie.com]

- 17. academicjournals.org [academicjournals.org]

- 18. mdpi.com [mdpi.com]

- 19. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ijrrjournal.com [ijrrjournal.com]

- 22. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]

- 23. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 24. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-phenylisoxazole-4-carbonyl chloride is a highly reactive and versatile intermediate crucial in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility as a building block for creating amides, esters, and other derivatives stems from its reactive carbonyl chloride group.[1] However, this reactivity also necessitates stringent safety and handling protocols to mitigate potential hazards. This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses associated with this compound, tailored for professionals in research and drug development.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[2] The primary hazards associated with this compound are its corrosive nature and acute oral toxicity.[2]

GHS Classification:

-

Acute Oral Toxicity: Category 4[2]

-

Skin Corrosion/Irritation: Category 1B[2]

-

Serious Eye Damage/Eye Irritation: Category 1[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2]

-

Corrosive to Metals: Category 1

Signal Word: Danger[2]

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H314: Causes severe skin burns and eye damage.[3]

-

H290: May be corrosive to metals.[3]

-

May cause respiratory irritation.[2]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source(s) |

| CAS Number | 16883-16-2 | [4] |

| Molecular Formula | C₁₁H₈ClNO₂ | [4] |

| Molecular Weight | 221.64 g/mol | [4] |

| Appearance | White to light yellow powder or solid | [4] |

| Melting Point | 24 - 25 °C | [4] |

| Boiling Point | > 165 - < 170 °C | [4] |

| Flash Point | > 100 °C | [4] |

| Density | 1.278 g/cm³ | [4] |

| Water Solubility | 701.8 mg/L at 25 °C (Reacts) | [4][5] |

| Vapor Pressure | 0.007 Pa at 25 °C | [4] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).[2]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if working outside of a chemical fume hood or if dust/vapors are generated.[2]

Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2][6]

-

Avoid all personal contact, including inhalation of dust or vapors.[3]

-

Wash hands thoroughly after handling.[2]

-

Keep the container tightly closed when not in use.[6]

-

Ground and bond containers when transferring material to prevent static discharge.[7]

Storage Conditions

-

Keep containers tightly sealed.[6]

-

Store away from incompatible materials such as bases, strong oxidizing agents, and amines.[2][3]

-

Protect from moisture. The compound is moisture-sensitive and can hydrolyze to produce hydrochloric acid.[8]

-

For long-term storage, keep under an inert atmosphere (e.g., nitrogen or argon) and consider refrigeration (2-8°C).[2]

Experimental Workflow: General Handling Procedure

The following diagram outlines a generalized workflow for handling this compound in a research setting.

References

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]

Methodological & Application

Synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-methyl-3-phenylisoxazole-4-carbonyl chloride from its corresponding carboxylic acid. This acyl chloride is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1]

Introduction

This compound is a reactive building block used in the synthesis of a variety of compounds, including amides and esters. Its synthesis from 5-methyl-3-phenylisoxazole-4-carboxylic acid is a crucial step in many synthetic routes. The conversion of the carboxylic acid to the more reactive acyl chloride is typically achieved using a variety of chlorinating agents. This document outlines protocols for three common reagents: thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and bis(trichloromethyl)carbonate (triphosgene).

Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 16883-16-2 | [2] |

| Molecular Formula | C₁₁H₈ClNO₂ | [2] |

| Molecular Weight | 221.64 g/mol | [2] |

| Appearance | White to light yellow powder or lump | [3] |

| Melting Point | 24-25 °C | [4] |

| Boiling Point | 165-170 °C at 1.999 kPa | [4] |

| Solubility | Soluble in Methanol | [2][5] |

| Sensitivity | Moisture sensitive | [2][5] |

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound using three different chlorinating agents.

Protocol 1: Using Thionyl Chloride (SOCl₂)

This protocol is adapted from a general procedure for the synthesis of acyl chlorides from carboxylic acids and a specific example for a related isoxazole derivative.[6][7]

Materials:

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Vacuum rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be used directly for subsequent reactions or purified by vacuum distillation.

Protocol 2: Using Oxalyl Chloride ((COCl)₂)

This is a general and mild method for preparing acyl chlorides.[8]

Materials:

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Gas outlet/bubbler

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a gas outlet, dissolve 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the solution.

-

Slowly add oxalyl chloride (1.2 - 1.5 eq) to the reaction mixture at room temperature with stirring. Gas evolution (CO, CO₂, and HCl) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product is often used in the subsequent step without further purification.

Protocol 3: Using Bis(trichloromethyl)carbonate (Triphosgene)

This protocol is based on a patented procedure with high reported yields and purity.[4]

Materials:

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid (99.2% purity)

-

Bis(trichloromethyl)carbonate

-

N,N-Dimethylformamide (DMF) or Tetrabutylurea (TBU)

-

Anhydrous chlorobenzene or toluene

-

Four-necked round-bottom flask

-

Thermometer

-

Reflux condenser

-

Mechanical stirrer

Procedure:

-

In a 500 mL four-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 100 mL of chlorobenzene and 22 grams of 99.2% 3-phenyl-5-methylisoxazole-4-carboxylic acid.

-

Begin stirring and add a catalytic amount of N,N-dimethylformamide.

-

Raise the temperature to 130°C with stirring and maintain a steady reflux for 2 hours.

-

After the reaction is complete, recover the chlorobenzene by distillation under reduced pressure.

-

Collect the distillate at 153-155°C under a vacuum of 0.667 KPa to obtain the pure product.

Data Presentation

The following table summarizes the quantitative data from the described protocols.

| Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Thionyl Chloride | Toluene | None | Reflux | 2.5 | ~95 (for related compound) | - | [7] |

| Oxalyl Chloride | Dichloromethane | DMF | Room Temp. | 1.5 | - | - | [8] |

| Bis(trichloromethyl)carbonate | Chlorobenzene | DMF | 130 | 2 | 93.6 | 99.5 | [4] |

| Bis(trichloromethyl)carbonate | Toluene | Tetrabutylurea | 110 | 3 | 96.2 | 99.7 | [4] |

Workflow and Logic Diagrams

The following diagrams illustrate the general synthetic workflow and the logical relationship of the components.

Caption: General workflow for the synthesis of the target acyl chloride.

Caption: Reagent options for the synthesis.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Thionyl chloride and oxalyl chloride are corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reactions produce corrosive and toxic gases (HCl, SO₂, CO, CO₂). Ensure proper scrubbing or venting of the reaction off-gases.

-

This compound is moisture-sensitive and corrosive. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It causes severe skin burns and eye damage.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 16883-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

- 5. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemicalbook.com [chemicalbook.com]

Protocol for converting 5-methyl-3-phenylisoxazole-4-carboxylic acid to the acyl chloride.

Introduction

5-Methyl-3-phenylisoxazole-4-carbonyl chloride is a crucial chemical intermediate, primarily utilized in the synthesis of semi-synthetic penicillins, such as Oxacillin.[1][2][3] Its reactive acyl chloride group makes it a versatile building block for the formation of amides and esters in the development of pharmaceuticals and other complex organic molecules. This application note provides detailed protocols for the conversion of 5-methyl-3-phenylisoxazole-4-carboxylic acid to its corresponding acyl chloride using two common and effective chlorinating agents: thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (triphosgene).

Reaction Principle

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chlorine (-Cl) atom. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent.

-

With Thionyl Chloride (SOCl₂): The reaction produces the acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification.[4]

-

With Bis(trichloromethyl) carbonate (Triphosgene): In the presence of a catalytic amount of N,N-dimethylformamide (DMF), triphosgene forms a Vilsmeier-type reagent, which then facilitates the conversion of the carboxylic acid to the acyl chloride. This method is often considered milder and can provide high yields.

Data Presentation

The following table summarizes the key quantitative data for the two protocols described.

| Parameter | Protocol 1: Thionyl Chloride | Protocol 2: Bis(trichloromethyl) carbonate (Triphosgene) |

| Starting Material | 5-methyl-3-phenylisoxazole-4-carboxylic acid | 5-methyl-3-phenylisoxazole-4-carboxylic acid |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Bis(trichloromethyl) carbonate |

| Catalyst | None required (DMF optional) | N,N-dimethylformamide (DMF) |

| Solvent | Toluene (anhydrous) | Chlorobenzene |

| Temperature | Reflux (approx. 110°C) | Reflux (approx. 130°C) |

| Reaction Time | 2.5 hours | 2-5 hours |

| Molar Ratio (Acid:Reagent) | 1 : 1.5 | 1 : 0.5 (Acid:Triphosgene) |

| Reported Yield | Not specified, but generally high | 93.6% - 95.1%[5] |

| Work-up | Removal of excess SOCl₂ and solvent via distillation | Recovery of solvent by distillation, followed by vacuum distillation of the product |

Experimental Protocols

Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Thionyl chloride, oxalyl chloride, and their byproducts (HCl, SO₂, CO, CO₂) are toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn. All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.

Protocol 1: Conversion using Thionyl Chloride

This protocol is adapted from procedures used for similar isoxazole derivatives.[6]

Materials:

-

5-methyl-3-phenylisoxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous toluene

-

Round-bottom flask with reflux condenser and gas outlet/drying tube

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution), add 5-methyl-3-phenylisoxazole-4-carboxylic acid.

-

Add anhydrous toluene to the flask.

-

Slowly add thionyl chloride (1.5 equivalents) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2.5 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure (vacuum distillation). This step should be performed carefully to avoid bumping.

-

The resulting crude this compound can be used directly for the next step or purified further by vacuum distillation.

Protocol 2: Conversion using Bis(trichloromethyl) carbonate (Triphosgene)

This protocol is based on a patented procedure with high reported yields.[5]

Materials:

-

5-methyl-3-phenylisoxazole-4-carboxylic acid (e.g., 22 g, ~0.108 mol)

-

Bis(trichloromethyl) carbonate (Triphosgene)

-

N,N-dimethylformamide (DMF), catalytic amount

-

Chlorobenzene

-

Four-necked flask with mechanical stirrer, thermometer, and reflux condenser

-

Heating mantle

Procedure:

-

In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add chlorobenzene (100 mL) and 5-methyl-3-phenylisoxazole-4-carboxylic acid (22 g).

-

Begin stirring the mixture.

-

In a separate container, prepare a solution of bis(trichloromethyl) carbonate (0.5 equivalents) and a catalytic amount of N,N-dimethylformamide in chlorobenzene.

-

Add the triphosgene solution to the carboxylic acid suspension.

-